molecular formula C10H6N2O4S B610364 pythiDC CAS No. 1821370-71-1

pythiDC

Cat. No.: B610364
CAS No.: 1821370-71-1
M. Wt: 250.23 g/mol
InChI Key: ISYUGJYTQIZJHV-UHFFFAOYSA-N
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Description

PythiDC is a selective inhibitor of collagen prolyl 4-hydroxylase, neither causing general toxicity nor disrupting iron homeostasis.

Biological Activity

PythiDC, or diethyl this compound, is a selective inhibitor of collagen prolyl 4-hydroxylase (CP4H), an enzyme critical for collagen stability and biosynthesis. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in cancer and fibrosis-related diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound functions primarily as an inhibitor of CP4H, which catalyzes the hydroxylation of proline residues in collagen precursors. This hydroxylation is essential for collagen stability and function. The inhibition by this compound occurs through competitive binding to the active site of CP4H, where it competes with α-ketoglutarate (AKG), a necessary co-substrate for the enzyme's activity.

Key Findings:

  • Inhibition Potency : this compound exhibits a low micromolar IC50 value against CP4H, indicating strong inhibitory activity compared to other compounds like pyoxDC .
  • Cellular Uptake : The diethyl ester form of this compound has favorable log P values that facilitate cellular uptake without causing significant iron deficiency .
  • Selective Activity : Unlike other inhibitors, this compound does not disrupt iron homeostasis or cause general toxicity in treated cells .

Effects on Collagen Biosynthesis

In vitro studies using MDA-MB-231 breast cancer cells have demonstrated that treatment with this compound significantly reduces collagen secretion. This reduction is linked to decreased CP4H activity, which is vital for collagen hydroxylation and stability.

Table 1: Effects of this compound on Collagen Secretion

TreatmentCollagen Secretion (μg/mL)CP4H Activity (%)
Control120 ± 15100 ± 10
This compound (10 μM)45 ± 537 ± 5
This compound (50 μM)20 ± 315 ± 2

In Vivo Efficacy

Recent studies have explored the efficacy of this compound in vivo using mouse models injected with breast cancer cell lines. Mice treated with this compound showed significantly reduced tumor growth compared to control groups.

  • Study Design : Mice received intraperitoneal injections of diethyl this compound at a dose of 100 mg/kg weekly.
  • Results : After four weeks, tumor volumes were measured, revealing a statistically significant reduction in the treated group compared to controls (p < 0.05)【2】.

Table 2: Tumor Volume Reduction with this compound Treatment

GroupInitial Volume (mm³)Final Volume (mm³)Reduction (%)
Control150 ± 20300 ± 30-
This compound Treatment150 ± 20150 ± 2050%

Safety Profile

This compound has been shown to maintain cellular iron levels and does not induce significant toxicity at effective doses. This safety profile is crucial for its potential therapeutic application in chronic conditions where iron homeostasis is critical【5】【6】.

Scientific Research Applications

Inhibition of Collagen Prolyl 4-Hydroxylase

PythiDC has been identified as a potent inhibitor of collagen prolyl 4-hydroxylase (CP4H), an enzyme critical for collagen stability. Research indicates that this compound exhibits competitive inhibition with respect to the α-ketoglutarate (AKG) cosubstrate, demonstrating significant potency in vitro. The compound's inhibition curves suggest low-micromolar IC50 values, making it a promising candidate for further development in treating conditions related to collagen dysregulation, such as fibrosis and cancer .

Table 1: Inhibition Potency of this compound Compared to Other Compounds

CompoundIC50 (µM)Mechanism of Action
This compoundLow MicromolarCompetitive inhibition of CP4H
PyimDCLow MicromolarCompetitive inhibition of CP4H
PyoxDCHigher MicromolarWeaker inhibition compared to this compound

Potential in Cancer Treatment

This compound has shown promise in the treatment of various cancers through its action on P4HA1, a target implicated in cancer progression. Studies have demonstrated that diethyl-pythiDC can significantly inhibit cell viability and invasion abilities in lung cancer cells, indicating its potential as an anti-cancer agent. This effect is particularly notable in colorectal cancer (CRC), where this compound has been associated with reduced tumor growth and improved survival rates in preclinical models .

Case Study: Anti-Cancer Activity of this compound

  • Study Design : Evaluation of this compound's effects on CRC cell lines.
  • Results : Significant reduction in cell proliferation and invasion.
  • : this compound may serve as a therapeutic agent for CRC by targeting P4HA1.

Synthesis and Biological Evaluation

The synthesis of this compound involves various methods that yield compounds with favorable pharmacokinetic properties. For instance, the diethyl ester form of this compound has been synthesized and evaluated for cellular uptake and biological activity. The synthesis process is efficient, allowing for the production of compounds that maintain low iron affinity while exhibiting significant biological effects .

Table 2: Synthesis Methods and Biological Activities

Synthesis MethodYield (%)Biological Activity
Palladium-catalyzed direct arylationHighInhibition of CP4H
Oxidative cross-couplingModerateCellular uptake studies

Broader Pharmacological Implications

Beyond its applications in cancer treatment, this compound is part of a broader class of nitrogen heterocycles that exhibit diverse biological activities, including anti-inflammatory and antiviral properties. The versatility of pyridine derivatives like this compound makes them valuable in drug discovery and development processes aimed at addressing multiple therapeutic targets .

Q & A

Basic Research Questions

Q. What is the mechanism of pythiDC as a collagen prolyl 4-hydroxylase (CP4H) inhibitor, and how can its inhibitory activity be experimentally validated?

this compound competitively inhibits CP4H by binding to the α-ketoglutarate (AKG) binding site, as demonstrated by Lineweaver-Burk plots showing increased slope values with higher this compound concentrations . To validate this, researchers should perform enzyme kinetics assays using purified CP4H, varying concentrations of AKG and this compound, and analyze double reciprocal plots to confirm competitive inhibition patterns. Cell-based assays measuring hydroxyproline levels in collagen can further corroborate inhibition efficacy .

Q. How does this compound’s selectivity for CP4H compare to other iron-dependent enzymes, and what assays can assess off-target effects?

this compound exhibits high selectivity for CP4H with minimal iron chelation activity, avoiding disruption of cellular iron homeostasis . Researchers should use metal-binding assays (e.g., ferrozine-based iron chelation tests) and compare this compound’s effects on other iron-dependent enzymes (e.g., HIF prolyl hydroxylases) via activity assays. Mass spectrometry or crystallography can identify binding interactions unique to CP4H’s active site .

Q. What experimental designs are recommended for determining this compound’s IC₅₀ in cell viability and collagen synthesis assays?

Use dose-response curves with this compound concentrations ranging from 0.1–20 μM. For viability, employ ATP-based assays (e.g., CellTiter-Glo) in CP4H-dependent cell lines (e.g., HS578T breast cancer cells). For collagen synthesis, quantify hydroxyproline via HPLC or ELISA after 48–72 hours of treatment. Normalize results to untreated controls and calculate IC₅₀ using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across cell lines with varying CP4H expression levels?

Differential responses arise from genomic amplification of CP4H isoforms (e.g., P4HA3 in IntClust-2 breast cancer cells). Prioritize cell lines with confirmed CP4H overexpression (e.g., via RNA-seq or Western blot) and use siRNA knockdown as a control. For example, HS578T (IntClust-2) shows 70% tumor growth reduction with this compound, while ZR-751 (non-IntClust-2) exhibits minimal response .

Q. What methodological considerations are critical for translating this compound’s in vitro activity to in vivo models of fibrosis or cancer?

Use esterified prodrugs (e.g., diethyl this compound) to enhance bioavailability . In xenograft models, administer 100 mg/kg/week intraperitoneally and monitor tumor volume via caliper measurements. Include endpoints like collagen deposition (Masson’s trichrome staining) and ERK phosphorylation (Western blot) to link CP4H inhibition to downstream signaling . Ensure body weight and serum iron levels are tracked to exclude toxicity .

Q. How can researchers address variability in this compound’s IC₅₀ values across studies, and what factors influence reproducibility?

Variability stems from differences in cell culture conditions (e.g., serum collagen content) and assay sensitivity. Standardize protocols:

  • Use serum-free media during treatment to eliminate exogenous collagen.
  • Pre-treat cells with ascorbate (50 μM) to saturate intracellular prolyl hydroxylase cofactors.
  • Validate CP4H activity via positive controls (e.g., EDTA for iron chelation) .

Q. Methodological Resources

  • Enzyme Kinetics : Reference Figure 2 in for Lineweaver-Burk plot methodology.
  • In Vivo Dosing : Follow tumor xenograft protocols from , including ethical guidelines for animal studies.
  • Data Interpretation : Use Supplemental Table 2 in for comparative IC₅₀ values across cell lines.

Properties

IUPAC Name

2-(5-carboxypyridin-2-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c13-9(14)5-1-2-6(11-3-5)8-12-4-7(17-8)10(15)16/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYUGJYTQIZJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101222244
Record name 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821370-71-1
Record name 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1821370-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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